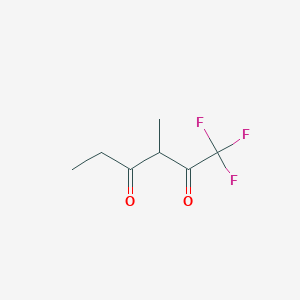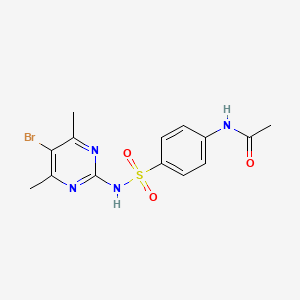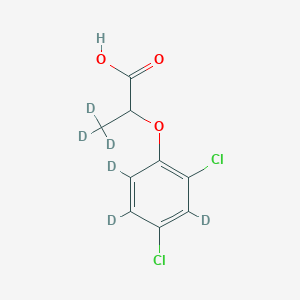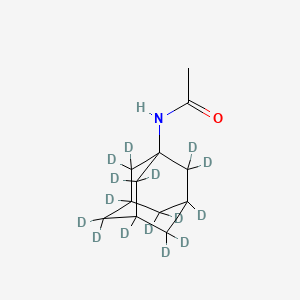![molecular formula C15H11F3N4O2S B15290151 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine CAS No. 51123-89-8](/img/structure/B15290151.png)
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine is a chemical compound known for its unique structure and properties. It belongs to the class of quinazolinediamines, which are characterized by a quinazoline ring system substituted with various functional groups. The presence of the trifluoromethyl group and the sulfonyl group in its structure imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a tool to investigate the effects of specific functional groups on biological activity.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the target pathway.
Comparison with Similar Compounds
Similar Compounds
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-pyrimidinediamine
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-pyridinediamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group contributes to its reactivity and binding affinity.
Properties
CAS No. |
51123-89-8 |
|---|---|
Molecular Formula |
C15H11F3N4O2S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)8-2-1-3-9(6-8)25(23,24)10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22) |
InChI Key |
LMXPIDHKKSVTCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


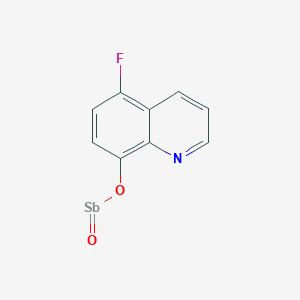

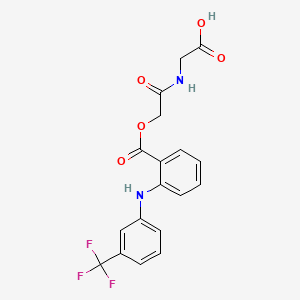

![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

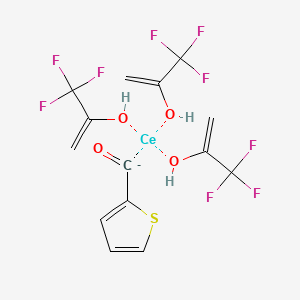
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
